molecular formula C22H27ClN2 B13740862 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate CAS No. 101418-09-1

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate

Cat. No.: B13740862
CAS No.: 101418-09-1
M. Wt: 354.9 g/mol
InChI Key: OATVCCOUBBZMHH-UHFFFAOYSA-N
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Description

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is a synthetic carbazole derivative with a benzyl group at position 9 and a dimethylaminomethyl substituent at position 4. Its hydrochloride monohydrate form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

101418-09-1

Molecular Formula

C22H27ClN2

Molecular Weight

354.9 g/mol

IUPAC Name

(9-benzyl-5,6,7,8-tetrahydrocarbazol-3-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C22H26N2.ClH/c1-23(2)15-18-12-13-22-20(14-18)19-10-6-7-11-21(19)24(22)16-17-8-4-3-5-9-17;/h3-5,8-9,12-14H,6-7,10-11,15-16H2,1-2H3;1H

InChI Key

OATVCCOUBBZMHH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate typically involves the Fischer indole synthesis, which is a well-known method for constructing the tetrahydrocarbazole core. The process begins with the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework .

Industrial Production Methods

For industrial-scale production, the use of ionic liquids as catalysts has been explored to enhance the yield and efficiency of the synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a catalyst in methanol, providing excellent yields and operational simplicity . This method is advantageous due to its dual catalyst-solvent properties and the ability to reuse the catalyst multiple times without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of specific enzymes involved in cellular processes, thereby altering the biochemical pathways within the cell .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

9-Benzoyl-3-methyltetrahydrocarbazole ()
  • Substituents : Benzoyl (position 9), methyl (position 3).
  • Functional Groups : Ketone (benzoyl), alkyl (methyl).
  • Key Differences: The benzyl group in the main compound replaces the benzoyl group, reducing electrophilicity and increasing lipophilicity . The dimethylaminomethyl group at position 6 introduces a basic amine, enhancing solubility in acidic conditions as a hydrochloride salt .
Pramipexole Dihydrochloride Monohydrate ()
  • Substituents: Thiazole ring, aminobenzothiazole.
  • Functional Groups : Thiazole, secondary amine.
  • Key Differences: Pramipexole’s thiazole core contrasts with the tetrahydrocarbazole scaffold, altering receptor binding profiles. The dihydrochloride salt in pramipexole increases solubility compared to the monohydrochloride in the main compound .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Salt Form Hydration State
Main Compound Tetrahydrocarbazole 9-Benzyl, 6-dimethylaminomethyl Hydrochloride Monohydrate
9-Benzoyl-3-methyltetrahydrocarbazole Tetrahydrocarbazole 9-Benzoyl, 3-methyl None Anhydrous
Pramipexole Dihydrochloride Monohydrate Thiazole Aminobenzothiazole Dihydrochloride Monohydrate

Impurity Profiles ()

The main compound’s synthesis and storage may generate impurities such as:

  • Impurity A(EP): 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one monohydrate (CAS 7151-03-3), likely from side reactions during carbazole ring formation .

Table 2: Impurity Comparison

Compound Impurity Name CAS Number Source
Main Compound 2-Azahypoxanthine Monohydrate (Imp. A) 7151-03-3 Ring cyclization by-products
Main Compound N-Methylmethanamine Hydrochloride (Imp. D) 506-59-2 Degradation of dimethylaminomethyl

Physicochemical and Pharmaceutical Properties

Solubility and Stability

  • Hydrochloride Monohydrate Form: Enhances water solubility compared to anhydrous analogs (e.g., 9-benzoyl-3-methyltetrahydrocarbazole), critical for bioavailability .
  • Hydration State: The monohydrate form improves crystalline stability, reducing hygroscopicity during storage—a trait shared with pramipexole dihydrochloride monohydrate .

Reactivity

  • Nitration Behavior () : Nitration of 9-benzoyl-tetrahydrocarbazole derivatives occurs at positions 5/7 or 11, yielding nitro or hydroxylated products. The main compound’s benzyl group may redirect reactivity toward electrophilic substitution at alternative positions .

Research Findings and Implications

  • Degradation Pathways: The dimethylaminomethyl group’s susceptibility to hydrolysis (yielding N-Methylmethanamine hydrochloride) necessitates stringent storage conditions to prevent degradation .
  • Pharmacological Potential: While structural analogs like pramipexole target dopamine receptors, the main compound’s tetrahydrocarbazole core may interact with serotonin or adrenergic systems, warranting further study .

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